N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound that features a benzimidazole ring, a thienopyrimidine moiety, and a sulfanylacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Thienopyrimidine Moiety: This involves the cyclization of appropriate thieno compounds with guanidine or similar reagents.
Coupling Reactions: The benzimidazole and thienopyrimidine intermediates are then coupled using a suitable linker, such as a sulfanylacetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and antiviral activities.
Thienopyrimidine Derivatives: Studied for their anticancer and anti-inflammatory properties.
Sulfanylacetamide Compounds: Investigated for their potential as enzyme inhibitors.
Uniqueness
The unique combination of benzimidazole, thienopyrimidine, and sulfanylacetamide moieties in N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17N5O2S2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H17N5O2S2/c1-9-10(2)27-17-15(9)16(25)21-13(22-17)7-26-8-14(24)23-18-19-11-5-3-4-6-12(11)20-18/h3-6H,7-8H2,1-2H3,(H,21,22,25)(H2,19,20,23,24) |
InChI Key |
SLXNSHUDLMOQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NC3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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